molecular formula C23H16FN5O2 B2822737 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide CAS No. 852450-24-9

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide

Katalognummer: B2822737
CAS-Nummer: 852450-24-9
Molekulargewicht: 413.412
InChI-Schlüssel: LXCVKMUXSFKUEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family. Pim kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . This compound functions by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity and downstream signaling. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly those driven by Pim-1, Pim-2, and Pim-3 isoforms. Researchers utilize this inhibitor to explore mechanisms of tumor cell survival and to study its synergistic effects when combined with other therapeutic agents. Preclinical studies highlight its application in disrupting the function of Pim kinases, which are known to phosphorylate and inactivate pro-apoptotic proteins, leading to the suppression of programmed cell death in cancer cells . Consequently, this acetamide derivative is a critical tool compound in molecular and cellular oncology research, facilitating the dissection of Pim kinase biology and the evaluation of its potential as a therapeutic target in various cancer models.

Eigenschaften

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-16-8-10-17(11-9-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-7-3-5-15-4-1-2-6-18(15)20/h1-12,14H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCVKMUXSFKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization to introduce the naphthalen-1-ylacetamide moiety . Reaction conditions often involve the use of catalysts such as Cu(I) for cycloaddition reactions and various solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action for 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The pyrazolo[3,4-d]pyrimidin-4-one core distinguishes the target compound from analogs with alternative heterocyclic systems:

  • Thieno[2,3-d]pyrimidin-4-one (): Replacing the pyrazole ring with a thiophene introduces sulfur, altering electronic properties and hydrogen-bonding capacity. This modification may affect binding to hydrophobic pockets or metal ions in biological targets .

Substituent Variations on the Pyrazolo-Pyrimidine Core

  • Position 1 Substituents: 4-Fluorophenyl (Target compound): Fluorine’s electronegativity enhances binding affinity via dipole interactions and C-F⋯H bonds . 4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl) (, Example 83): Bulky substituents like isopropoxy may sterically hinder target engagement but improve selectivity .
  • Position 5 Substituents: N-(Naphthalen-1-yl)acetamide (Target compound): The naphthyl group increases lipophilicity (logP ~3.5 estimated), which could enhance blood-brain barrier penetration compared to smaller aryl groups .

Acetamide-Linked Substituents

Compound Core Structure Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one Naphthalen-1-yl ~432.45 (estimated) High lipophilicity
Compound Pyrazolo[3,4-d]pyrimidin-4-one 2-Methoxyphenyl ~408.41 (estimated) Moderate solubility
Compound Thieno[2,3-d]pyrimidin-4-one Naphthalen-1-yl (sulfanyl) ~583.67 (CAS: 379236-43-8) Enhanced electronic effects
Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Isopropylphenoxy ~558.60 (estimated) Steric bulk, logP ~4.2

Biologische Aktivität

The compound 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine and has garnered attention due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN5OC_{22}H_{18}FN_{5}O, with a molecular weight of approximately 385.41 g/mol. The presence of the fluorophenyl and naphthalenyl moieties contributes to its unique biological profile.

PropertyValue
Molecular FormulaC22H18FN5O
Molecular Weight385.41 g/mol
IUPAC Name2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Growth Inhibition : Compounds similar to the target compound demonstrated a mean growth inhibition (GI%) of over 40% across various cancer cell lines, including lung and renal carcinoma cells .
  • Mechanism of Action : The compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival .

Case Study: In Vitro Analysis

In vitro studies on renal carcinoma cell lines (e.g., RFX 393) showed that the compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates. The IC50 values for CDK2 and TRKA inhibition were reported at 11.70 µM and 19.92 µM respectively, indicating potent activity against these targets .

Anti-inflammatory and Neuroprotective Effects

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been evaluated for their anti-inflammatory effects. Research has shown that these compounds can reduce inflammation markers in cellular models, suggesting potential applications in neuroprotection and inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Naphthalenyl Acetamide Moiety : Contributes to the overall stability and bioavailability of the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : The synthesis involves multi-step reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Cyclization : React 4-fluorophenyl-substituted pyrazole derivatives with chloroacetamide intermediates in the presence of triethylamine (TEA) as a base .
  • Coupling : Use coupling agents like EDCI/HOBt to attach the naphthalen-1-yl acetamide group.
  • Optimization : Control temperature (60–80°C) and solvent polarity (DMF or DCM) to enhance regioselectivity. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

  • Methodology :

  • 1H/13C NMR : Identify protons on the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and the naphthalen-1-yl group (δ 7.3–7.9 ppm). The 4-oxo group appears as a carbonyl signal at ~170 ppm in 13C NMR .
  • HRMS : Confirm molecular weight (calculated for C₃₂H₂₃FN₆O₂: 566.18 g/mol) with <2 ppm error.
  • FTIR : Validate the amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. What biological assays are appropriate for initial evaluation of therapeutic potential?

  • Methodology : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays (IC₅₀ determination in cancer cell lines like HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) using ATP-competitive binding protocols .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data when modifying substituents on the pyrazolo[3,4-d]pyrimidine core?

  • Methodology :

  • Comparative SAR : Synthesize analogs with substituents at the 4-fluorophenyl (e.g., Cl, CF₃) and naphthalen-1-yl (e.g., methyl, methoxy) positions. Test in parallel assays to isolate electronic vs. steric effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like EGFR. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental strategies elucidate the compound’s binding mode and molecular targets in anticancer studies?

  • Methodology :

  • X-ray crystallography : Co-crystallize with kinases (e.g., CDK2) to resolve binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for putative targets.
  • Thermal Shift Assay : Monitor protein stabilization upon compound binding .

Q. How can in vitro/in vivo experiments differentiate direct target engagement from off-target effects?

  • Methodology :

  • Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence suspected targets (e.g., EGFR). Compare compound efficacy in wild-type vs. knockdown models .
  • Proteomics : Perform mass spectrometry-based profiling to identify off-target interactions .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be addressed?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t½) across species .
  • Isotope labeling : Use ¹⁴C-labeled compound to trace metabolites in urine/plasma .

Comparative Studies

Q. What structural analogs of this compound show divergent biological activities, and why?

  • Key Comparisons :

  • Trifluoromethyl vs. methoxy substituents : The 2-(trifluoromethyl)phenyl analog (CAS 852450-57-8) exhibits stronger kinase inhibition (IC₅₀: 0.12 µM vs. 1.3 µM) due to enhanced hydrophobic interactions .
  • Naphthalen-1-yl vs. phenyl acetamide : The naphthyl group improves membrane permeability (logP: 3.8 vs. 2.5) but reduces aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.